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Unveiling FADS3: The Key Desaturase for
Sphingosine d18:1(14Z)
A comprehensive guide validating Fatty Acid Desaturase 3 (FADS3) as the pivotal enzyme

responsible for the Δ14Z desaturation of sphingoid bases, a critical step in the biosynthesis of

sphingadienine (d18:2). This guide provides a comparative analysis with alternative

desaturation pathways, supported by experimental data, detailed protocols, and visual

workflows for researchers, scientists, and drug development professionals.

Fatty Acid Desaturase 3 (FADS3) has been definitively identified as the desaturase that

introduces a cis double bond at the Δ14 position of sphingosine (d18:1), converting it to

sphingadienine (d18:2(4E,14Z)).[1][2][3] This function remained elusive for years, despite

FADS3's homology to other known fatty acid desaturases, FADS1 and FADS2.[2]

Groundbreaking research, combining genome-wide association studies (GWAS), metabolic

labeling in cell models, FADS3 overexpression and knockdown experiments, and analyses of

FADS3-deficient mice, has solidified its role as a bona fide Δ14Z sphingoid base desaturase.[1]

[2]

This guide compares the enzymatic properties of FADS3 with the well-characterized

sphingolipid Δ4-desaturase (DEGS1), which introduces the canonical trans double bond at the

Δ4 position of dihydroceramide. Understanding the distinct roles and substrate specificities of

these enzymes is crucial for dissecting the complexities of sphingolipid metabolism and its

implications in health and disease.
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Comparative Performance of Sphingolipid
Desaturases
Experimental evidence indicates a clear substrate preference for FADS3. While it can

desaturate free long-chain bases (LCBs), its activity is significantly higher towards N-acylated

LCBs, i.e., ceramides.[2][4] In contrast, DEGS1 acts on dihydroceramides to produce the bulk

of cellular ceramides.
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Feature FADS3 (Δ14-Desaturase) DEGS1 (Δ4-Desaturase)

Primary Substrate
Sphingosine (d18:1)-

containing Ceramides

Dihydroceramides (e.g., d18:0-

ceramide)

Product
Sphingadienine (d18:2)-

containing Ceramides

Ceramides (e.g., d18:1-

ceramide)

Position of Desaturation Δ14 Δ4

Stereochemistry of Double

Bond
cis (Z) trans (E)

Substrate Preference
N-Acylated Sphingoid Bases >

Free Sphingoid Bases
N-Acylated Sphingoid Bases

Cofactors
Cytochrome b5, NADH or

NADPH

Cytochrome b5,

NADH/NADPH

Kinetic Parameters

Km Not quantitatively determined 2.41 µM (for C13-DHCer-d7)

Vmax Not quantitatively determined 16.5 nmol/mg/min

Catalytic Efficiency (Vmax/Km) Not quantitatively determined 6.85

Other Substrates

Dihydrosphingosine-containing

ceramides (approx. 50%

activity compared to

sphingosine-containing

ceramides)[4], 1-

deoxysphinganine (m18:0)[1]

[2]

Experimental Validation of FADS3 Activity
The validation of FADS3 as a Δ14Z desaturase has been a multi-faceted process, employing a

range of sophisticated experimental techniques.

Key Experimental Approaches:
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Genome-Wide Association Studies (GWAS): Initial clues to FADS3's function came from

GWAS, which revealed a significant association between variants in the FADS3 gene and

the plasma ratio of d18:2/d18:1 sphingoid bases.[1][2]

Metabolic Labeling with Stable Isotopes: Culturing cells (e.g., HEK293, HeLa) with isotope-

labeled precursors like (d7)d18:0 allows for the tracing of their metabolic fate. In cells

overexpressing FADS3, a significant increase in the formation of (d7)d18:2 was observed, a

conversion not seen in cells overexpressing FADS1 or FADS2.[2]

Overexpression and Knockdown Studies: Stably overexpressing FADS3 in cell lines with low

endogenous activity leads to a marked increase in sphingadienine (d18:2) levels.

Conversely, siRNA-mediated knockdown of FADS3 in cells with higher endogenous

expression significantly decreases the conversion of sphingosine to sphingadienine.[2]

In Vitro Enzyme Assays: Cell-free extracts from FADS3-overexpressing cells have been used

to demonstrate the direct conversion of both free and N-acylated sphingosine to their dienic

forms.[2][4] These assays confirm that FADS3 is the catalytic enzyme.

Analysis of FADS3-Deficient Mice: Plasma lipid profiling of mice lacking the Fads3 gene

confirms its essential role in the in vivo production of Δ14Z-containing sphingoid bases.

Signaling Pathways and Experimental Workflows
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Detailed Experimental Protocols
In Vitro FADS3 Desaturase Activity Assay
This protocol is adapted from methodologies used for sphingolipid desaturases.
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Objective: To measure the conversion of a ceramide substrate to its Δ14-desaturated product

by FADS3 in a cell-free system.

Materials:

HEK293T cells overexpressing FADS3 (or control mock-transfected cells)

Substrate: N-acyl-sphingosine (e.g., C6:0-Ceramide (d18:1/6:0))

Reaction Buffer: 0.2 M Tris-HCl, pH 7.4

Cofactor Solution: 1 mM NADH or NADPH

Electron Donor: Cytochrome b5 (recombinant)

Detergent: Triton X-100 (0.2% w/v)

Stop Solution: Chloroform/Methanol (2:1, v/v)

LC-MS/MS system

Procedure:

Enzyme Source Preparation:

Harvest FADS3-overexpressing HEK293T cells and control cells.

Resuspend the cell pellet in ice-cold Tris-HCl buffer (0.1 M, pH 7.5) containing 0.5% Triton

X-100.

Homogenize the cell suspension by sonication or repeated passage through a fine-gauge

needle.

Determine the protein concentration of the homogenate using a standard method (e.g.,

BCA assay).

Enzyme Reaction:

In a microcentrifuge tube, prepare the reaction mixture (final volume 20-50 µL):
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Cell homogenate (as enzyme source, e.g., 50-100 µg protein)

Reaction Buffer

Cofactor Solution (NADH or NADPH)

Cytochrome b5

Substrate (e.g., C6:0-Ceramide, added from a concentrated stock in ethanol)

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

Reaction Termination and Lipid Extraction:

Stop the reaction by adding 2 volumes of Stop Solution (Chloroform/Methanol, 2:1).

Vortex thoroughly and centrifuge to separate the phases.

Collect the lower organic phase containing the lipids.

Analysis:

Dry the extracted lipids under a stream of nitrogen.

Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis.

Analyze the sample by LC-MS/MS to quantify the substrate and the newly formed Δ14-

desaturated product.

In Vitro DEGS1 Desaturase Activity Assay
Objective: To measure the conversion of dihydroceramide to ceramide by DEGS1.

Materials:

Cell homogenate from cells expressing DEGS1

Substrate: Dihydroceramide (e.g., C13-DHCer-d7)

Reaction Buffer: 0.2 M Tris-HCl, pH 7.0
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Detergent: Triton X-100 (0.2% w/v)

Stop Solution: Chloroform/Methanol (2:1, v/v) with internal standards

LC-MS/MS system

Procedure:

Enzyme Source Preparation:

Prepare cell homogenates as described for the FADS3 assay.

Enzyme Reaction:

The standard reaction mixture contains in a final volume of 20 µL:

0.2 M Tris/HCl buffer, pH 7.0

0.2% Triton X-100

Substrate (e.g., 6 µM C13-DHCer-d7)

Cell homogenate (e.g., 40-80 µg protein)

Incubate at 37°C for 10-30 minutes to ensure initial reaction rates.

Reaction Termination and Lipid Extraction:

Stop the reaction and extract lipids as described for the FADS3 assay.

Analysis:

Dry, reconstitute, and analyze the samples by LC-MS/MS to quantify the remaining

substrate and the ceramide product.

Sphingolipid Analysis by LC-MS/MS
Objective: To separate and quantify sphingoid bases and ceramides from biological extracts.
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Instrumentation:

UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatography (Reversed-Phase):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

Gradient: A linear gradient from a higher aqueous percentage to a high organic percentage

to elute lipids based on hydrophobicity.

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI), positive ion mode.

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

MRM Transitions:

Sphingosine (d18:1): Precursor ion [M+H]+ m/z 300.3 → Product ion m/z 282.3 (loss of

H2O).

Sphingadienine (d18:2): Precursor ion [M+H]+ m/z 298.3 → Product ion m/z 280.3 (loss of

H2O).

Ceramides: Precursor ion [M+H]+ → Product ion corresponding to the sphingoid base

backbone (e.g., m/z 264.2 for d18:1-containing ceramides).

Conclusion
The validation of FADS3 as the Δ14Z sphingoid base desaturase marks a significant

advancement in our understanding of sphingolipid metabolism. This guide provides a
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comparative framework, experimental evidence, and detailed protocols to facilitate further

research into the roles of FADS3 and its product, sphingadienine, in cellular physiology and

pathology. The distinct substrate specificities and enzymatic properties of FADS3 and DEGS1

highlight the intricate regulation of sphingolipid diversity, opening new avenues for therapeutic

intervention in diseases where these pathways are dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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